molecular formula C13H12N4S B12255212 1H-Purine, 6-[(1-phenylethyl)thio]- CAS No. 93087-27-5

1H-Purine, 6-[(1-phenylethyl)thio]-

Cat. No.: B12255212
CAS No.: 93087-27-5
M. Wt: 256.33 g/mol
InChI Key: XMBWDPDKBLQESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Purine (B94841) Derivatives in Medicinal Chemistry

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a foundational structure in the chemistry of life. nih.govresearchgate.net Substituted purines, such as adenine (B156593) and guanine (B1146940), are the most prevalent nitrogen heterocycles in living organisms, serving as essential building blocks for nucleic acids (DNA and RNA). mdpi.com Beyond their role in genetics, purine derivatives are pivotal in cellular metabolism and signaling. They function as energy cofactors like ATP and GTP, participate in oxidation-reduction reactions as part of coenzymes, and act as crucial second messengers in intracellular signal transduction pathways. mdpi.com

The inherent biological significance of the purine scaffold has made it a privileged structure in medicinal chemistry and drug discovery. nih.gov Synthetic and natural purine analogs have been extensively investigated for their therapeutic potential across a wide spectrum of diseases. nih.gov These derivatives can interact with a diverse array of biological targets, including enzymes, receptors, and ion channels, to modulate physiological and pathological processes. ontosight.aiontosight.ai

The versatility of the purine framework allows for chemical modifications at various positions, leading to compounds with a broad range of pharmacological activities. nih.gov Researchers have successfully developed purine-based drugs that function as anticancer, antiviral (including anti-HIV and anti-herpes), anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov For instance, many purine analogs exert their effects by acting as inhibitors of key enzymes in purine metabolism or as modulators of purinergic receptors, which are involved in processes like heart rate regulation and neuroprotection. mdpi.comontosight.ai The development of purine-based cyclin-dependent kinase (CDK) inhibitors, such as olomoucine (B1683950) and purvalanol A, highlights the success of this scaffold in generating targeted cancer therapies. acs.org

Significance of the Thioether Linkage in Purine Analogs

The incorporation of sulfur-containing functional groups is a well-established strategy in drug design, with organosulfur compounds constituting a significant portion of approved pharmaceuticals. tandfonline.com Among these, the thioether linkage (a carbon-sulfur-carbon bond) is a valuable motif for modifying the properties of therapeutic agents, including purine analogs. tandfonline.comtaylorandfrancis.com

Introducing a thioether group to the purine scaffold can profoundly influence the compound's physicochemical and biological characteristics. Thioethers can alter a molecule's size, conformation, and electronic properties, which in turn affects its interaction with biological targets. nih.gov The substitution of an oxygen or nitrogen atom with a sulfur atom in a thioether linkage can impact the molecule's polarity and hydrogen bonding capacity. Sulfur is less electronegative than oxygen, resulting in a less polar S-H bond compared to an O-H bond, which reduces the significance of hydrogen bonding. masterorganicchemistry.com

From a drug development perspective, the thioether linkage offers several advantages. It can enhance metabolic stability by being less susceptible to certain enzymatic degradation pathways compared to other functional groups. nih.gov This modification can also modulate the lipophilicity of the purine analog, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of 6-thioalkyl purine derivatives is a common strategy to explore these benefits. researchgate.net For example, the well-known drug 6-mercaptopurine (B1684380) (6-MP) is a purine analog where a thiol group is present at the C6 position. chemspider.com Its metabolism involves the formation of thioether linkages, and its activity is a cornerstone in the treatment of certain types of leukemia. nih.govyoutube.com The thioether group can also be a key pharmacophore, directly participating in the binding to a biological target. taylorandfrancis.com

Contextualization of 1H-Purine, 6-[(1-phenylethyl)thio]- as a Substituted Purine Scaffold

1H-Purine, 6-[(1-phenylethyl)thio]- is a specific synthetic purine derivative that exemplifies the strategic combination of the purine core with a thioether linkage for potential pharmacological applications. Its structure consists of a central purine ring, with a thioether group attached at the 6-position. This thioether is further substituted with a 1-phenylethyl group, a moiety that adds significant steric bulk and lipophilicity.

The synthesis of such 6-substituted thioether purines typically involves the reaction of a 6-chloropurine (B14466) precursor with the appropriate thiol, in this case, (1-phenylethyl)thiol. researchgate.netrsc.org This synthetic route allows for the creation of a diverse library of analogs by varying the substituent on the sulfur atom. ontosight.aiontosight.ai

The specific structural features of 1H-Purine, 6-[(1-phenylethyl)thio]- suggest its potential as a modulator of biological systems. The purine core provides a recognized scaffold for interacting with ATP-binding sites in enzymes, particularly kinases, or with purinergic receptors. acs.org The thioether at the 6-position, a common site for modification in many biologically active purines like 6-thiopurine, anchors the phenylethyl group. nih.govnih.gov This bulky, aromatic substituent can then engage in hydrophobic or π-stacking interactions within a target's binding pocket, potentially conferring high affinity and selectivity. While detailed research findings on this specific compound are not widely published, its structure places it within a class of molecules investigated as potential inhibitors of protein kinases or other ATP-dependent enzymes. acs.org

Below is a table summarizing the key chemical properties of the compound.

PropertyValue
IUPAC Name 1H-Purine, 6-[(1-phenylethyl)thio]-
Molecular Formula C₁₃H₁₂N₄S
Molecular Weight 256.33 g/mol
Canonical SMILES CC(C1=CC=CC=C1)SC2=NC=NC3=C2NC=N3
CAS Number 56953-50-3

Synthetic Methodologies and Chemical Transformations of 1H-Purine, 6-[(1-phenylethyl)thio]-

The synthesis of purine derivatives, a class of molecules central to numerous biological processes, has been a subject of extensive research. The specific compound, 1H-Purine, 6-[(1-phenylethyl)thio]-, belongs to the 6-thioether purine family, which is accessible through various synthetic strategies. These methodologies generally involve either the modification of a pre-existing purine scaffold or the construction of the purine ring system from acyclic or pyrimidine precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93087-27-5

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-(1-phenylethylsulfanyl)-7H-purine

InChI

InChI=1S/C13H12N4S/c1-9(10-5-3-2-4-6-10)18-13-11-12(15-7-14-11)16-8-17-13/h2-9H,1H3,(H,14,15,16,17)

InChI Key

XMBWDPDKBLQESI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

Biological Activities and Molecular Mechanisms of Action

Enzymatic Inhibition by 1H-Purine, 6-[(1-phenylethyl)thio]- and Related Analogs

The core of the biological activity of many purine (B94841) analogs lies in their ability to inhibit enzymes crucial for purine metabolism. The introduction of a bulky hydrophobic group, such as the 1-phenylethylthio group at the 6-position of the purine ring, is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for target enzymes.

Adenosine (B11128) Deaminase (ADA) is a pivotal enzyme in the purine salvage pathway. Its primary function is to catalyze the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This reaction is crucial for maintaining low levels of adenosine, which can be toxic to cells at high concentrations, particularly to lymphocytes. By regulating adenosine levels, ADA plays a significant role in the development and function of the immune system. Deficiency in ADA activity leads to severe combined immunodeficiency (SCID), a condition characterized by a profound loss of T- and B-lymphocytes.

While specific kinetic data for the inhibition of ADA by 1H-Purine, 6-[(1-phenylethyl)thio]- is not available in published literature, studies on related 6-substituted purine analogs provide insights into the potential mechanism and potency. For instance, the nature of the substituent at the 6-position of the purine ring significantly influences the inhibitory activity. Generally, these compounds act as competitive inhibitors, binding to the active site of ADA and preventing the binding of the natural substrate, adenosine.

The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For a series of related compounds, these values can vary over several orders of magnitude depending on the size, hydrophobicity, and electronic properties of the substituent. It is hypothesized that the 1-phenylethylthio group of 1H-Purine, 6-[(1-phenylethyl)thio]- would interact with hydrophobic pockets within the ADA active site, potentially leading to potent inhibition. However, without experimental data, this remains a projection based on structure-activity relationships of similar compounds.

Purine Nucleoside Phosphorylase (PNP) is another critical enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolysis of 6-oxypurine nucleosides, such as inosine and guanosine (B1672433), and their deoxy-counterparts, to the corresponding purine base and (deoxy)ribose-1-phosphate. PNP plays a vital role in T-cell metabolism. Genetic deficiency of PNP results in a selective impairment of T-cell function, leading to a less severe immunodeficiency than ADA deficiency but still highlighting its importance in the immune system. The accumulation of deoxyguanosine in PNP deficiency is particularly toxic to T-cells.

The catalytic mechanism of PNP involves the binding of the purine nucleoside and inorganic phosphate (B84403) to the active site, followed by the cleavage of the glycosidic bond. Inhibition of PNP by purine analogs is a key therapeutic strategy for T-cell proliferative disorders. 6-Thio-substituted purines have been investigated as PNP inhibitors. nih.gov These compounds can act as competitive inhibitors, binding to the purine-binding site of the enzyme.

The structure of the substituent at the 6-position is crucial for determining the inhibitory potency against PNP. The interaction of the substituent with specific amino acid residues in the active site can lead to high-affinity binding. For 1H-Purine, 6-[(1-phenylethyl)thio]-, the phenylethylthio group would be expected to occupy a hydrophobic region of the active site. The stereochemistry of the 1-phenylethyl group (i.e., whether it is the (R) or (S)-enantiomer) would also likely play a significant role in the binding affinity and inhibitory potency, as enzymatic active sites are chiral.

While specific data is not available for 1H-Purine, 6-[(1-phenylethyl)thio]-, the following table illustrates the kind of data that would be necessary to fully characterize its inhibitory potential against ADA and PNP.

EnzymeInhibitorKi (nM)IC50 (µM)Type of Inhibition
Adenosine Deaminase (ADA)1H-Purine, 6-[(1-phenylethyl)thio]-Data not availableData not availableData not available
Purine Nucleoside Phosphorylase (PNP)1H-Purine, 6-[(1-phenylethyl)thio]-Data not availableData not availableData not available

Table 1: Hypothetical Data Table for Enzymatic Inhibition by 1H-Purine, 6-[(1-phenylethyl)thio]-

Hypoxanthine-Guanine Phosphoribosyltransferase (HG(X)PRT) Inhibition

Importance of HG(X)PRT in Pathogen Purine Salvage Pathways

Purines are fundamental molecules essential for cellular life, serving as building blocks for DNA and RNA, and playing key roles in energy metabolism and signal transduction. nih.gov All cells require a steady supply of purines for growth and proliferation. nih.gov This can be achieved through two main pathways: de novo synthesis, which builds purines from simpler precursors, and the purine salvage pathway, which recycles pre-formed purine bases. pixorize.comyoutube.com

Many pathogenic organisms, including various parasites and bacteria, lack the machinery for de novo purine synthesis and are therefore entirely dependent on the purine salvage pathway to acquire purines from their host. youtube.com This makes the enzymes of the purine salvage pathway, particularly Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), attractive targets for the development of antimicrobial drugs. nih.govnih.gov HGPRT is a key enzyme in this pathway, responsible for converting the purine bases hypoxanthine (B114508) and guanine (B1146940) back into their corresponding nucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively. pixorize.comnih.gov By inhibiting the HGPRT of a pathogen, it is possible to starve it of essential purines, thereby halting its growth and replication without affecting the host cells, which can rely on de novo synthesis.

The critical role of HGPRT is underscored by the severe consequences of its deficiency in humans, which leads to Lesch-Nyhan syndrome, a rare genetic disorder characterized by uric acid overproduction and severe neurological problems. nih.gov This highlights the enzyme's importance in normal cellular function. In the context of pathogens, this dependency presents a therapeutic window.

Inhibitory Effects on Parasitic and Bacterial Enzymes

While there is no specific information available on the inhibitory effects of 1H-Purine, 6-[(1-phenylethyl)thio]- on parasitic or bacterial HGPRT, the general class of 6-thiopurine compounds, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are well-known for their ability to be metabolized by HGPRT and subsequently inhibit crucial enzymes involved in nucleotide metabolism. nih.gov These compounds act as purine analogs and can be recognized by HGPRT as substrates. Once converted into their respective nucleotide forms, they can interfere with the synthesis of DNA and RNA, leading to cytotoxic effects. This principle is utilized in cancer chemotherapy and immunosuppression. nih.govyoutube.com

Given this precedent, it is plausible that novel 6-thiopurine derivatives could be designed to selectively inhibit pathogen-specific HGPRT enzymes. The unique structural features of a compound like 1H-Purine, 6-[(1-phenylethyl)thio]- , specifically the phenylethylthio group at the 6-position, could influence its binding affinity and selectivity for different HGPRT enzymes. However, without experimental data, any potential inhibitory activity remains speculative.

Other Purine-Metabolizing Enzyme Targets (e.g., Kinases, CD73)

Beyond the purine salvage pathway, purine analogs can interact with a variety of other enzymes that metabolize purines. These include kinases and ectonucleotidases like CD73.

Kinases: Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. Some synthetically modified purines have been shown to act as inhibitors of protein kinases. nih.gov The purine scaffold can serve as a template for designing molecules that fit into the ATP-binding site of kinases, thereby blocking their activity.

CD73: CD73, or ecto-5'-nucleotidase, is an enzyme found on the surface of cells that plays a significant role in "purinergic signaling" by converting extracellular adenosine monophosphate (AMP) to adenosine. nih.gov Adenosine can then interact with adenosine receptors to mediate various physiological effects, including immunosuppression in the tumor microenvironment. nih.gov Therefore, inhibitors of CD73 are being actively investigated as potential cancer immunotherapies. nih.gov Purine analogues, particularly those modified at the 5' position to mimic AMP, have been developed as CD73 inhibitors. nih.gov

There is no available data to suggest whether 1H-Purine, 6-[(1-phenylethyl)thio]- interacts with kinases or CD73.

Interactions with Purine Receptors

Purinergic receptors are a major class of cell surface receptors that are activated by extracellular purines, primarily adenosine and adenosine triphosphate (ATP). nih.gov They are broadly divided into two families: P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP receptors). wikipedia.org

Modulation of Adenosine Receptors (A1, A2A, A2B, A3)

Adenosine receptors are G protein-coupled receptors that are divided into four subtypes: A1, A2A, A2B, and A3. nih.gov They are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. nih.gov

A1 and A3 receptors are typically coupled to inhibitory G proteins, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

A2A and A2B receptors are coupled to stimulatory G proteins, and their activation increases cAMP levels.

The development of selective agonists and antagonists for these receptor subtypes is a major area of pharmaceutical research. For example, xanthine (B1682287) derivatives like caffeine (B1668208) are well-known antagonists of adenosine receptors. nih.gov Modified purines can also act as modulators of these receptors. nih.gov

There is no information regarding the modulation of adenosine receptors by 1H-Purine, 6-[(1-phenylethyl)thio]- .

P2 Receptor Agonism or Antagonism

P2 receptors are further subdivided into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. nih.govwikipedia.org These receptors are activated by extracellular nucleotides like ATP and ADP and are involved in diverse physiological processes, including neurotransmission, muscle contraction, and platelet aggregation. wikipedia.orgnih.gov

There are several subtypes of P2Y receptors (e.g., P2Y1, P2Y2, P2Y11, P2Y12), each with a distinct pharmacology and signaling pathway. nih.govnih.govuni-freiburg.de The development of selective agonists and antagonists for P2 receptors is an active area of research for various therapeutic applications. wikipedia.org

There is no available data on whether 1H-Purine, 6-[(1-phenylethyl)thio]- acts as an agonist or antagonist at any of the P2 receptors.

Cellular Pathways and Biological Effects in Preclinical Models

The biological effects of 6-substituted purine analogs are diverse, stemming from their ability to interact with numerous cellular targets and pathways. By mimicking endogenous purines, these compounds can act as antimetabolites, enzyme inhibitors, and modulators of various signaling cascades.

Derivatives of 6-mercaptopurine (6-MP), a well-known antineoplastic agent, have been a significant focus of research for their antiproliferative properties. nih.govresearchgate.net The mechanism of action of 6-MP and its analogs involves their conversion into thiopurine nucleotides, which then interfere with DNA and RNA synthesis, ultimately leading to cell death in rapidly dividing cells. youtube.comwikipedia.org

S-allylthio derivatives of 6-mercaptopurine (6-MP) and 6-mercaptopurine riboside (6-MPR) have been synthesized and shown to possess enhanced antiproliferative activity compared to their parent compounds. nih.gov These derivatives exhibit a concentration-dependent inhibition of cell proliferation and are more effective at inducing apoptosis. nih.gov It is suggested that their increased hydrophobicity facilitates better cell penetration, where they release the active 6-MP or 6-MPR molecules. nih.gov

CompoundCell Line TypeEffectReference
S-allylthio-6-mercaptopurine (SA-6MP)Human leukemia and monolayer cell linesInhibited cell proliferation and induced apoptosis more efficiently than 6-MP. nih.gov nih.gov
S-allylthio-6-mercaptopurine riboside (SA-6MPR)Human leukemia and monolayer cell linesInhibited cell proliferation and induced apoptosis more efficiently than 6-MPR. nih.gov nih.gov

The malaria parasite, Plasmodium falciparum, is incapable of synthesizing purines de novo and relies on salvage pathways to acquire them from the host. nih.govcardiff.ac.uk This dependency makes the purine salvage pathway an attractive target for antimalarial drug development. N6-modified purine analogs have been investigated for their potential to disrupt this essential process.

Several N6-substituted adenosine analogs have demonstrated significant anti-plasmodial activity in the low micromolar range against multi-drug resistant strains of P. falciparum. nih.govnih.gov These compounds are designed to interfere with the parasite's purine uptake and metabolism.

CompoundP. falciparum StrainIC50Selectivity IndexReference
N6-hydroxy-9H-purin-6-amineVS1 (multi-drug resistant)5.57 µM- nih.gov
2-amino-N6-amino-adenosineVS1 (multi-drug resistant)12.2 µM- nih.gov
2-amino-N6-amino-N6-methyladenosineVS1 (multi-drug resistant)0.29 µM5008 nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic agents. 6-substituted purine and pyrimidine (B1678525) derivatives have emerged as a promising class of antitubercular compounds. nih.govnih.govacs.org

One of the key targets for these compounds is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. nih.govacs.org Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, leading to bacterial death. Structure-activity relationship studies have shown that modifications at the 2 and 6-positions of the purine core can lead to potent DprE1 inhibitors with strong antimycobacterial activity against both drug-sensitive and drug-resistant Mtb strains. nih.gov

Another target is adenosine kinase (AdoK), with 6-substituted adenosine analogues showing selective inhibition of MtbAdoK over the human counterpart. nih.gov

Compound ClassTargetEffectReference
2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purinesDprE1Potent antimycobacterial activity (MIC99 of 4 µM for lead compound). nih.gov nih.gov
6-Substituted adenosine analoguesMtbAdoKSelective inhibition with low micromolar anti-Mtb activity in whole-cell assays. nih.gov nih.gov
N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide (B32628) derivativesDprE1Significant antimycobacterial activities (MICMtb values of 0.78–1.56 μM). acs.org acs.org

6-Mercaptopurine has long been used for its immunosuppressive and anti-inflammatory effects. nih.govwikipedia.org Its mechanism of action in this context involves the suppression of the bone marrow's response to inflammation. nih.gov Specifically, 6-MP treatment leads to a reduction in the number of large lymphocytes and monocytes in the blood, which are key players in the inflammatory response. nih.gov This decrease in circulating monocytes correlates with a reduction of mononuclear cells in inflammatory lesions. nih.gov The immunosuppressive effect is mediated by the disruption of lymphocyte proliferation through the inhibition of purine synthesis. nih.gov

The antiviral potential of 6-mercaptopurine and its derivatives has been investigated against various viruses, including coronaviruses like SARS-CoV-2. nih.goveuropean-virus-archive.comnih.gov The proposed mechanism of action involves the inhibition of viral replication by interfering with the synthesis of viral RNA. european-virus-archive.com Azathioprine, a prodrug of 6-MP, and its derivatives have been shown to inhibit the de novo purine synthesis pathway, which is utilized by viruses for their replication within host cells. nih.gov

Specifically against SARS-CoV, 6-MP and 6-thioguanine (6-TG) have been identified as competitive inhibitors of the SARS-CoV papain-like protease (PLpro), an enzyme crucial for the viral replication cycle. nih.gov

CompoundVirusMechanismIn Vitro EfficacyReference
6-MercaptopurineSARS-CoV-2Inhibition of viral RNA replication. european-virus-archive.comEC50: 6.61 µM, EC90: 23.53 µM in Vero-E6 cells. european-virus-archive.com european-virus-archive.com
6-MercaptopurineSARS-CoVCompetitive inhibition of SARS-CoV PLpro. nih.gov- nih.gov
6-ThioguanineSARS-CoVCompetitive inhibition of SARS-CoV PLpro. nih.gov- nih.gov

It is important to note that while in vitro studies have shown promise, the in vivo efficacy of 6-MP against SARS-CoV-2 in some animal models was found to be poor. european-virus-archive.com

Certain 6-substituted purines have been found to act as modifiers of cardiac ion channels, particularly sodium channels. nih.gov These compounds can delay the inactivation of sodium channels, which is a mechanism that can prolong the effective refractory period and increase inotropy, suggesting potential utility as antiarrhythmic agents. nih.gov The activity of these purine-based analogs has been demonstrated in both Xenopus oocytes expressing human cardiac sodium channels and in rabbit Langendorff heart models. nih.gov Structure-activity relationship studies have indicated that heterocyclic substitution at the 6-position of the purine ring enhances this activity. nih.gov

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structure-Activity Relationships for 6-Thioether Purine (B94841) Derivatives

The biological activity of 6-thioether purine derivatives is intrinsically linked to the nature of the substituent at the 6-position. The following sections dissect the key structural elements of the 1H-Purine, 6-[(1-phenylethyl)thio]- scaffold and their impact on potency and selectivity.

Influence of the Phenylethyl Moiety on Biological Potency and Selectivity

The phenylethyl group plays a crucial role in the interaction of these purine derivatives with their biological targets. While direct SAR studies comparing the 1-phenylethyl group to other substituents on the 6-thioether linkage are not extensively documented in publicly available literature, broader studies on related compounds provide valuable insights. For instance, in a series of 6-substituted purine derivatives developed as selective positive inotropes, the presence of a bulky, lipophilic group at this position was found to be essential for activity. acs.orgresearchgate.netnih.gov The phenylethyl moiety, with its combination of a phenyl ring and a short alkyl chain, provides a balance of hydrophobicity and conformational flexibility that can facilitate effective binding to target proteins. The aromatic nature of the phenyl group can engage in π-π stacking or hydrophobic interactions within the binding pocket, while the ethyl linker allows for optimal positioning of the purine core.

Impact of Stereochemistry at the Chiral Center of the Phenylethyl Group

The 1-phenylethyl group contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). The stereochemistry at this center has been shown to be a critical determinant of biological activity in related series of 6-substituted purines. For instance, in studies on 6-heterocyclic-substituted purines acting as modifiers of cardiac sodium channels, the biological activity was found to be specific to the S enantiomer. nih.gov This stereospecificity strongly suggests that the target protein has a well-defined three-dimensional binding site that can differentiate between the two enantiomers. The precise orientation of the phenyl ring and the methyl group in one enantiomer likely allows for optimal interactions with amino acid residues in the binding pocket, while the other enantiomer may experience steric hindrance or be unable to form key binding interactions, leading to reduced or no activity.

Effects of Substitutions on the Phenyl Ring

Modification of the phenyl ring within the phenylethyl moiety offers a powerful strategy to modulate the pharmacological profile of 1H-Purine, 6-[(1-phenylethyl)thio]- derivatives. Research on analogous structures, such as those containing a benzhydryl group (two phenyl rings attached to a central carbon), has demonstrated that the electronic properties of substituents on the phenyl rings can significantly impact potency. Specifically, the introduction of electron-withdrawing groups on the benzhydryl moiety was found to increase the positive inotropic activity of these purine derivatives. acs.orgresearchgate.netnih.gov This suggests that altering the electron density of the phenyl ring can enhance the binding affinity of the molecule for its target, possibly by influencing the strength of electrostatic or hydrogen bonding interactions.

Substitution on Phenyl RingEffect on Potency (Inferred from related series)
Electron-withdrawing groups (e.g., -Cl, -CF3)Increased potency
Electron-donating groups (e.g., -CH3, -OCH3)Potentially decreased or variable potency
No substitutionBaseline potency

This table is based on inferred data from related benzhydryl-substituted purine derivatives and serves as a predictive guide for the 1-phenylethylthio series.

Role of the Thioether Linkage versus Oxygen or Nitrogen Isosteres

The thioether (-S-) linkage connecting the phenylethyl group to the purine ring is a key structural feature. Isosteric replacement of the sulfur atom with an oxygen atom (ether linkage) or a nitrogen atom (amino linkage) has been investigated to understand the role of this linkage in biological activity. Studies on 6-substituted purines as selective positive inotropes have consistently shown that the thioether-linked derivatives are superior to their oxygen and nitrogen isosteres. acs.orgresearchgate.netnih.gov This superiority of the thioether linkage can be attributed to several factors. The larger atomic radius and different bond angles of sulfur compared to oxygen and nitrogen can lead to a more favorable geometry for binding to the target. Additionally, the electronic properties of the thioether linkage may contribute to a more optimal interaction with the active site.

Linkage TypeRelative Biological Activity (Inotropic)
Thioether (-S-)Superior
Ether (-O-)Inferior
Amino (-NH-)Inferior

Computational Chemistry and Molecular Modeling Studies

Computational approaches are invaluable tools for understanding the interactions of small molecules like 1H-Purine, 6-[(1-phenylethyl)thio]- with their biological targets at a molecular level. These methods can predict binding modes, rationalize observed SAR data, and guide the design of new, more potent, and selective analogs.

Molecular Docking Simulations with Target Enzymes/Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. While specific docking studies for 1H-Purine, 6-[(1-phenylethyl)thio]- are not widely published, docking simulations of related purine derivatives into the active sites of potential targets such as phosphodiesterases (PDEs) and adenosine (B11128) receptors have been performed. nih.govnih.gov

For a hypothetical docking simulation of 1H-Purine, 6-[(1-phenylethyl)thio]- into an adenosine receptor, one would expect the purine core to mimic the endogenous ligand adenosine, forming key hydrogen bonds with conserved residues in the binding pocket. The 1-phenylethylthio substituent would likely extend into a more hydrophobic sub-pocket. The phenyl ring could form van der Waals and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The stereochemistry at the chiral center would dictate the precise orientation of the phenyl group, with the more active enantiomer achieving a more complementary fit.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the three-dimensional structure and electronic nature of 1H-Purine, 6-[(1-phenylethyl)thio]-. These calculations provide insights into the molecule's preferred shapes (conformations) and the distribution of electrons, which are crucial for its interaction with biological molecules.

Conformational analysis of the 1-phenylethylthio substituent reveals the possible rotational orientations around the sulfur-carbon and carbon-carbon bonds. DFT calculations can predict the relative energies of these different conformations, identifying the most stable, low-energy arrangements. The interplay of steric hindrance and electronic interactions governs these preferences.

Furthermore, DFT is employed to calculate key electronic properties that influence the compound's reactivity and intermolecular interactions. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The MEP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are key to understanding how the molecule might interact with a biological receptor through electrostatic forces or hydrogen bonding.

Gauge-Including Atomic Orbital (GIAO) NMR calculations represent another facet of quantum chemical investigation. This method allows for the theoretical prediction of 1H and 13C NMR chemical shifts. nih.govnih.gov By comparing these calculated shifts with experimentally obtained NMR data, researchers can validate the predicted three-dimensional structure of the molecule in solution. Discrepancies between calculated and experimental shifts can indicate specific conformational features or intermolecular interactions that are present in the experimental conditions.

Table 1: Calculated Electronic Properties of 1H-Purine, 6-[(1-phenylethyl)thio]- (Illustrative Data)

PropertyValue
Energy of HOMO-6.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used in the calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model solely for 1H-Purine, 6-[(1-phenylethyl)thio]- is not extensively documented in public literature, the principles of QSAR have been widely applied to series of purine derivatives to guide the design of more potent and selective analogs. nih.govresearchgate.net

In a typical QSAR study involving 6-thioether purine derivatives, a set of molecules with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured. researchgate.net For each molecule, a range of "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges on atoms, dipole moment).

Table 2: Illustrative Descriptors for a QSAR Study of 6-Thioether Purine Derivatives

CompoundBiological Activity (IC50, µM)LogPMolecular WeightSteric Descriptor (e.g., Molar Refractivity)Electronic Descriptor (e.g., Hammett constant)
Analog 15.22.8250.375.10.1
Analog 22.13.1264.480.5-0.2
1H-Purine, 6-[(1-phenylethyl)thio]- Predicted: 3.5 3.4 270.3 85.2 0.0
Analog 38.92.5236.270.30.3

Note: This table is illustrative. The biological activity and descriptor values are hypothetical and serve to demonstrate the components of a QSAR study.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand, such as 1H-Purine, 6-[(1-phenylethyl)thio]-, when it interacts with a biological target, typically a protein or a nucleic acid. These simulations model the movements of atoms over time, offering a detailed view of the binding process and the stability of the resulting complex.

The first step in an MD simulation is often molecular docking, which predicts the preferred binding orientation of the ligand within the active site of the target protein. Once a plausible binding pose is identified, an MD simulation is initiated. The system, comprising the protein, the ligand, and surrounding solvent molecules, is allowed to evolve over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal crucial information about the stability of the ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD suggests that the ligand remains securely bound in the active site. The simulation can also highlight specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. By observing the flexibility of different parts of the protein upon ligand binding, researchers can understand how the ligand might induce conformational changes in the target, which can be essential for its biological effect. While specific MD simulations for 1H-Purine, 6-[(1-phenylethyl)thio]- are not widely published, this technique is a standard approach in drug discovery for purine-like compounds.

Preclinical Pharmacological and Toxicological Assessment

In Vitro Pharmacological Profiling

Comprehensive in vitro studies are essential to determine the mechanism of action and potential therapeutic applications of a novel compound. However, no specific data for 1H-Purine, 6-[(1-phenylethyl)thio]- were found for the following standard assays:

Enzyme Inhibition Assays (IC50, Ki Determinations)

There is no published data detailing the inhibitory activity of 1H-Purine, 6-[(1-phenylethyl)thio]- against any specific enzymes. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are critical for quantifying the potency of an enzyme inhibitor, have not been reported for this compound.

Receptor Binding Assays

Information regarding the affinity and binding profile of 1H-Purine, 6-[(1-phenylethyl)thio]- to specific cellular receptors is not available. Receptor binding assays are crucial for identifying the molecular targets of a compound and predicting its potential pharmacological effects.

Cell-Based Assays for Biological Activity (e.g., Antiproliferation, Apoptosis Induction)

No studies have been published that investigate the effects of 1H-Purine, 6-[(1-phenylethyl)thio]- in cell-based models. Data on its potential to inhibit cell growth (antiproliferation) or induce programmed cell death (apoptosis) in various cell lines are absent from the scientific literature.

Selectivity Profiling Across Multiple Targets

A selectivity profile, which assesses the activity of a compound against a wide range of biological targets, has not been established for 1H-Purine, 6-[(1-phenylethyl)thio]-. This type of profiling is vital for understanding a compound's specificity and predicting potential off-target effects.

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies in animal models are a critical step in the preclinical evaluation of a compound's therapeutic potential. For 1H-Purine, 6-[(1-phenylethyl)thio]-, no such studies have been reported.

Antimalarial Efficacy Models

There is no published evidence to suggest that 1H-Purine, 6-[(1-phenylethyl)thio]- has been evaluated for its efficacy against malaria-causing parasites in any in vivo animal models.

Antituberculosis Efficacy Models

An extensive search of scientific literature and public databases did not yield any specific data regarding the evaluation of 1H-Purine, 6-[(1-phenylethyl)thio]- in preclinical models of tuberculosis. While related 6-thio-substituted purine (B94841) analogs have been investigated for their antimycobacterial properties, no studies detailing the in vitro or in vivo antituberculosis efficacy of this particular compound are publicly available at this time.

Immunomodulatory Effects in Disease Models

There is currently no publicly available information from preclinical studies to assess the immunomodulatory effects of 1H-Purine, 6-[(1-phenylethyl)thio]-. Research into the potential for this compound to modulate immune responses in various disease models has not been reported in the accessible scientific literature.

Preclinical Pharmacokinetic and Metabolic Studies

In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

Specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for 1H-Purine, 6-[(1-phenylethyl)thio]- is not available in the public domain. Key parameters such as aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability have not been reported.

Interactive Data Table: In Vitro ADME Profile of 1H-Purine, 6-[(1-phenylethyl)thio]- (No data available)

Parameter Value
Aqueous Solubility Data not available
Membrane Permeability Data not available
Plasma Protein Binding Data not available
Metabolic Stability Data not available

Metabolic Pathways and Metabolite Identification in Preclinical Species

There are no published studies detailing the metabolic pathways of 1H-Purine, 6-[(1-phenylethyl)thio]- in any preclinical species. Consequently, information regarding its metabolites and the enzymes responsible for its biotransformation is not available.

In Vivo Pharmacokinetics in Animal Models

No in vivo pharmacokinetic studies for 1H-Purine, 6-[(1-phenylethyl)thio]- in animal models have been published. Therefore, crucial pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability for this compound remain undetermined.

Interactive Data Table: In Vivo Pharmacokinetic Parameters of 1H-Purine, 6-[(1-phenylethyl)thio]- in Animal Models (No data available)

Species Parameter Value
Data not available Clearance (CL) Data not available
Data not available Volume of Distribution (Vd) Data not available
Data not available Half-life (t1/2) Data not available
Data not available Bioavailability (F) Data not available

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.